(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide
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Overview
Description
(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide is a complex organic compound that features a chlorophenyl group, a pyridyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzene with pyridine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyridine and Pyrrole: Aromatic heterocycles with significant applications in pharmaceuticals and organic materials.
Uniqueness
What sets (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential as a pharmaceutical intermediate make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C14H15ClN2O2S |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-11(14-4-2-3-9-16-14)17-20(18,19)10-12-5-7-13(15)8-6-12/h2-9,11,17H,10H2,1H3 |
InChI Key |
FFALFNQBJWRDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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